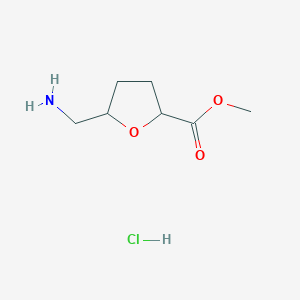
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Descripción general
Descripción
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride (MTHC) is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.
Chemical Structure : MTHC features a tetrahydrofuran ring, which contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.
Synthesis Methods : Several synthetic routes have been developed for MTHC, allowing for optimization based on yield and purity. Common methods include:
- Nucleophilic Substitution : This method exploits the reactivity of the amino group, facilitating the introduction of functional groups.
- Cyclization Reactions : These reactions are essential for forming the tetrahydrofuran ring, crucial for the compound's biological activity.
Biological Activity
MTHC's biological activity has been primarily evaluated through its interactions with various biological targets. Preliminary studies indicate potential binding affinities that could lead to therapeutic applications.
Interaction Studies
Research suggests that MTHC may interact with several key biological targets, including enzymes and receptors involved in metabolic pathways. Some notable findings include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on specific enzymes, suggesting that MTHC might exhibit similar properties. For instance, studies on related compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
- Antimicrobial Activity : Compounds structurally related to MTHC have demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating that MTHC may also possess similar properties .
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies have assessed the antiproliferative effects of MTHC on cancer cell lines. Research has shown that compounds with similar structures can inhibit cell growth in breast and ovarian cancer cells. For example, one study reported IC50 values ranging from 19.9 µM to 75.3 µM for structurally related compounds .
- Binding Affinity Analysis : Molecular docking studies have been employed to predict the binding affinity of MTHC to various proteins involved in disease processes. These studies suggest that MTHC could effectively bind to target sites, potentially modulating enzyme activity or receptor function .
- Comparative Analysis with Analogues : A comparative study highlighted the differences in biological activity among compounds with similar structures. For instance, methyl 5-aminofuran-2-carboxylate exhibited lower activity compared to MTHC, emphasizing the unique properties of the latter .
Data Tables
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C8H15ClN2O3 | Tetrahydrofuran ring | Potential enzyme inhibitor |
| Methyl 5-aminofuran-2-carboxylate | C7H9NO2 | Lacks tetrahydrofuran ring | Lower biological activity |
| Methyl 4-(aminomethyl)tetrahydrofuran-2-carboxylate | C8H15ClN2O3 | Different position of the aminomethyl group | Varying degrees of activity |
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBWDVLAJHTANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















